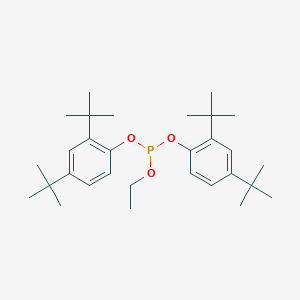
Bis(2,4-di-tert-butylphenyl) ethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers by preventing oxidative degradation, thereby extending the lifespan and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) ethyl phosphite typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general steps are as follows:
Mixing: 2,4-di-tert-butylphenol is mixed with phosphorus trichloride.
Reaction: The mixture is heated to facilitate the reaction, forming an intermediate product.
Addition of Ethanol: Ethanol is added to the intermediate product, resulting in the formation of this compound.
Purification: The final product is purified through techniques such as solvent extraction, crystallization, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-di-tert-butylphenyl) ethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bis(2,4-di-tert-butylphenyl) phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
Scientific Research Applications
Bis(2,4-di-tert-butylphenyl) ethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mechanism of Action
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) ethyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound, thus protecting the material from degradation.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another widely used antioxidant with similar stabilizing properties.
Bis(2,4-di-tert-butylphenyl) phosphate: A degradation product with known effects on cell growth.
2,4-di-tert-butylphenol: A precursor in the synthesis of various phosphite antioxidants.
Uniqueness
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is unique due to its specific structure, which provides a balance between stability and reactivity. Its ethyl group allows for specific interactions in chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
145130-78-5 |
|---|---|
Molecular Formula |
C30H47O3P |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
bis(2,4-ditert-butylphenyl) ethyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-14-31-34(32-25-17-15-21(27(2,3)4)19-23(25)29(8,9)10)33-26-18-16-22(28(5,6)7)20-24(26)30(11,12)13/h15-20H,14H2,1-13H3 |
InChI Key |
HDNBKGNXCQQECO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















